3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride
Description
3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride (CAS: 1406840-97-8) is a sulfonyl chloride derivative featuring a phenoxy group substituted with bromine (at the ortho position) and fluorine (at the para position). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its structure enables participation in nucleophilic substitution reactions, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C9H9BrClFO3S |
|---|---|
Molecular Weight |
331.59 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClFO3S/c10-8-6-7(12)2-3-9(8)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
BZPUQPJUKAPYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-fluorophenol with propane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at elevated temperatures, usually around 60°C, under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Electrophilic Aromatic Substitution: The bromo and fluoro substituents on the phenoxy ring can participate in electrophilic aromatic substitution reactions, although the presence of these electron-withdrawing groups can make the ring less reactive.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages with nucleophiles. This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen Type and Position
The reactivity and physicochemical properties of sulfonyl chlorides are heavily influenced by the electronic and steric effects of substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Commercial Comparison
Note: "Discontinued" status for some analogs (e.g., 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride) may reflect stability challenges or niche demand .
Key Observations :
- Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward amines or alcohols .
- Regiochemistry: The position of halogens (e.g., meta-chloro vs. ortho-bromo) alters electronic distribution. For instance, meta-substitution in 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride may reduce steric strain compared to ortho-substituted analogs .
Physical Properties and Stability
- Molecular Weight : The chloro-fluoro analog (287.13 g/mol) is lighter than the bromo-fluoro compound (exact weight unreported), consistent with bromine’s higher atomic mass .
- Storage and Handling : Sulfonyl chlorides are moisture-sensitive. Long-term storage recommendations for analogs (e.g., desiccated conditions at 2–8°C) suggest similar handling requirements across this class .
Biological Activity
3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride is , with a molecular weight of approximately 348.04 g/mol. The compound features a sulfonyl chloride group attached to a propane chain, which connects to a phenoxy group that includes both bromine and fluorine substituents. This unique structure significantly influences its chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound acts as a biochemical probe , interacting with various enzymes and proteins, which makes it useful for studying enzyme mechanisms and protein interactions. Its ability to inhibit or activate specific enzymes suggests potential roles in cellular processes.
Enzyme Interaction Studies
Studies have shown that 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride can interact with biomolecules, influencing enzyme activity. For example, it may serve as an inhibitor for certain serine proteases or phosphatases, which are crucial in various signaling pathways. These interactions can lead to significant biological effects, including anti-inflammatory responses or modulation of cell signaling pathways.
Synthesis
The synthesis of 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-fluorophenol with propane-1-sulfonyl chloride under controlled conditions to yield the desired product. Industrial synthesis often utilizes continuous flow reactors for higher yield and purity.
Applications in Research
The compound's unique structure allows it to be used in various research applications:
- Medicinal Chemistry : Its potential as a lead compound for developing new pharmaceuticals targeting specific enzymes.
- Biochemical Probes : Investigating enzyme mechanisms and protein interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride | Contains a fluorophenoxy group without bromine | Less reactive due to absence of bromine |
| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | Similar sulfonyl group but lacks the propane chain | More stable due to simpler structure |
| 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride | Contains two fluorine atoms on the phenoxy ring | Increased polarity may enhance biological activity |
This table highlights the distinctiveness of 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride compared to structurally similar compounds, emphasizing its potential reactivity profile and applications in chemical synthesis and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
